molecular formula C12H9N B1256269 Pyrrolo[2,1-a]isoquinoline CAS No. 234-92-4

Pyrrolo[2,1-a]isoquinoline

Cat. No.: B1256269
CAS No.: 234-92-4
M. Wt: 167.21 g/mol
InChI Key: HBMUMVMGBLMQJT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,1-a]isoquinoline can be achieved through various methodologies. One common approach involves the annulation of the pyrrole ring to the isoquinoline moiety. This can be done using palladium-catalyzed reactions, such as the Mizoroki-Heck coupling reaction . Another method involves the domino reaction of 1-aroyl-3,4-dihydroisoquinolines with conjugated ketones, nitroalkenes, and nitriles . These reactions can be performed under reflux or microwave irradiation, depending on the substrates used .

Industrial Production Methods: Industrial production of this compound derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of transition metal catalysts, such as palladium, is common in these processes .

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[2,1-a]isoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Pyrrolo[2,1-a]isoquinoline and its derivatives have numerous applications in scientific research:

Mechanism of Action

The biological activity of pyrrolo[2,1-a]isoquinoline is primarily due to its ability to interact with various molecular targets. For example, some derivatives act as inhibitors of topoisomerase, an enzyme involved in DNA replication . This inhibition can lead to the disruption of cancer cell proliferation. Additionally, this compound derivatives can interact with other enzymes and receptors, contributing to their diverse biological activities .

Comparison with Similar Compounds

Properties

IUPAC Name

pyrrolo[2,1-a]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N/c1-2-5-11-10(4-1)7-9-13-8-3-6-12(11)13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMUMVMGBLMQJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN3C2=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30559839
Record name Pyrrolo[2,1-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234-92-4
Record name Pyrrolo[2,1-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A series of novel pyrrolo[2,1-a]isoquinoline dyes was prepared from readily available starting materials via a simple synthetic pathway. One such starting material is papaverine, a naturally occurring alkaloid that is relatively inexpensive and commercially available as its hydrochloride salt. Papaverine hydrochloride was converted to its free base in 97% yield. The free base was subsequently alkylated with phenacyl bromide in refluxing acetone to give 1 in 56% yield (Scheme 1). Refluxing the mixture for one hour produced good results; additional heating resulted in substantial decomposition of 1 to papaverine hydrobromide. Attempts to isolate 1 using benzene as solvent were unsuccessful. Sodium bicarbonate in water was mixed with 1 to give the cyclized product 2 in 82% yield. ##STR15##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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